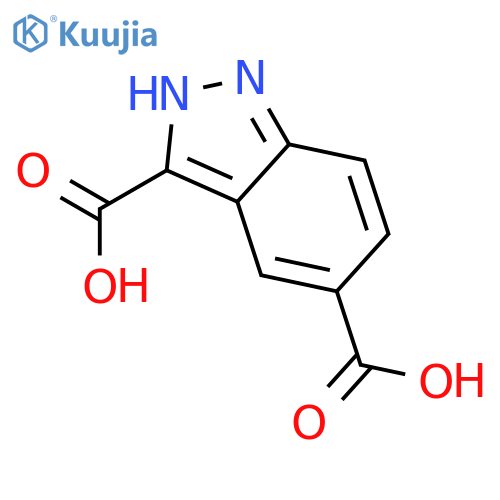Cas no 885520-06-9 (3,5-Indazoledicarboxylic Acid)

3,5-Indazoledicarboxylic Acid structure
商品名:3,5-Indazoledicarboxylic Acid
3,5-Indazoledicarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-INDAZOLE-3,5-DICARBOXYLIC ACID
- DTXSID301299998
- 885520-06-9
- 1H-indazole-3,5-dicarboxylicacid
- 3,5-Indazoledicarboxylic Acid
-
- インチ: InChI=1S/C9H6N2O4/c12-8(13)4-1-2-6-5(3-4)7(9(14)15)11-10-6/h1-3H,(H,10,11)(H,12,13)(H,14,15)
- InChIKey: AELBMCHGLKYEOP-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C1C=C2C(=CC=1)NN=C2C(O)=O
計算された属性
- せいみつぶんしりょう: 206.03275668Da
- どういたいしつりょう: 206.03275668Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3,5-Indazoledicarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I655790-1mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655790-10mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 10mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I655790-2mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 2mg |
$ 65.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560159-250mg |
1H-indazole-3,5-dicarboxylic acid |
885520-06-9 | 98% | 250mg |
¥959.00 | 2024-04-27 |
3,5-Indazoledicarboxylic Acid 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
885520-06-9 (3,5-Indazoledicarboxylic Acid) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
